N-Boc-piperazine-d8

Vue d'ensemble

Description

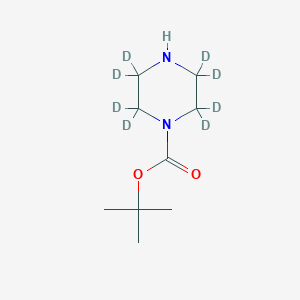

N-Boc-piperazine-d8, also known as tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate, is a deuterated derivative of N-Boc-piperazine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, in its molecular structure. The molecular formula of this compound is C9H10D8N2O2, and it has a molecular weight of 194.30 g/mol . Deuterated compounds like this compound are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-piperazine-d8 typically involves the deuteration of piperazine followed by Boc protection. One common method starts with the synthesis of deuterated piperazine, which is then reacted with di-tert-butyl dicarbonate (Boc2O) to form this compound. The reaction conditions usually involve the use of a base such as triethylamine (TEA) and an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and mild reaction conditions to ensure high yield and purity. The industrial synthesis is optimized for cost-effectiveness and scalability, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-piperazine-d8 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc-protected nitrogen acts as a nucleophile.

Coupling Reactions: It can undergo Buchwald-Hartwig coupling reactions with aryl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Coupling Reactions: Reagents include aryl halides, palladium catalysts, and bases like potassium phosphate (K3PO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides yield aryl-substituted piperazines .

Applications De Recherche Scientifique

Synthesis of Deuterated Compounds

One of the primary applications of N-Boc-piperazine-d8 is as a synthetic intermediate for preparing other deuterated compounds. The presence of deuterium allows researchers to create isotopically labeled molecules that can be used in various analytical techniques. These compounds are crucial for studies involving metabolic pathways and drug metabolism due to their distinct mass spectrometric identification capabilities.

Chemical Labeling Strategies

The t-BOC (tert-Butyloxycarbonyl) protecting group in this compound facilitates its use in chemical labeling strategies . Researchers can selectively attach and detach the t-BOC group under specific chemical conditions, allowing for controlled modifications in molecular structures. This property is particularly useful in the synthesis of complex organic molecules where precise functionalization is required.

Biological Research Applications

This compound serves as a building block for synthesizing biologically active compounds. For instance, it can be used to develop derivatives that target specific biological pathways or receptors. The incorporation of deuterium enhances the stability and bioavailability of these compounds, making them suitable for pharmacological studies .

Case Study: Neurotransmitter Studies

In pharmacological research, piperazine derivatives have been investigated for their effects on neurotransmitter levels such as dopamine and serotonin. These studies indicate that piperazine derivatives may influence mood and behavior by modulating neurotransmitter systems . The use of this compound in these studies allows for more accurate tracing and quantification of metabolites due to its isotopic labeling.

Development of PROTACs

This compound has been utilized in the development of Proteolysis Targeting Chimeras (PROTACs) . These are bifunctional molecules that target specific proteins for degradation via the ubiquitin-proteasome system. The compound acts as a linker between a ligand that binds to the target protein and another that binds to an E3 ubiquitin ligase, facilitating selective degradation .

Analytical Applications

The presence of deuterium in this compound also enhances its utility in analytical chemistry . It is used in mass spectrometry (MS) to improve the resolution and sensitivity of analyses involving complex biological samples. Deuterated compounds often exhibit different fragmentation patterns compared to their non-deuterated counterparts, allowing for better differentiation and quantification in complex mixtures .

Comparison with Related Compounds

To better understand the unique features of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-Boc-piperazine | Base structure | Commonly used without deuteration |

| 1-Boc-piperazine | Base structure | Lacks deuterium; simpler synthesis |

| Piperazine | Parent compound | Known for broad biological activity |

| N-Methylpiperazine | Methyl substitution | Increased lipophilicity; different pharmacokinetics |

This compound's unique properties due to its deuterated nature enhance its stability and make it particularly useful for tracing studies compared to its non-deuterated counterparts.

Mécanisme D'action

The mechanism of action of N-Boc-piperazine-d8 is primarily related to its role as a synthetic intermediate. In biochemical applications, the deuterium atoms in this compound can alter the metabolic pathways by slowing down the rate of enzymatic reactions. This is due to the kinetic isotope effect, where the presence of deuterium, which is heavier than hydrogen, results in slower reaction rates . This property is particularly useful in studying metabolic processes and drug metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-piperazine: The non-deuterated version of N-Boc-piperazine-d8, commonly used in organic synthesis.

1-Methylpiperazine: Another piperazine derivative used in the synthesis of pharmaceuticals.

1-Boc-(4-benzyl)piperazine: A substituted piperazine used in the preparation of various chemical compounds.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide it with distinct properties such as increased stability and altered reaction kinetics. These properties make it particularly valuable in scientific research, especially in studies involving metabolic pathways and reaction mechanisms .

Activité Biologique

N-Boc-piperazine-d8 is a deuterated derivative of piperazine, which has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and deuterium isotopes, which can influence its pharmacokinetic properties and metabolic stability. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and efficacy based on recent research findings.

Synthesis and Structural Characteristics

This compound is synthesized through a multi-step process involving the protection of piperazine with a Boc group followed by deuteration. The general synthetic pathway includes:

- Protection of Piperazine : Piperazine is reacted with Boc anhydride to form N-Boc-piperazine.

- Deuteration : The resulting compound undergoes deuteration using deuterated reagents under controlled conditions.

The structural formula can be represented as follows:

This compound exhibits biological activity primarily through its interaction with various protein targets, including kinases and receptors. The introduction of the Boc group enhances lipophilicity, potentially improving cell membrane permeability and target engagement.

Inhibitory Activity

Recent studies have shown that derivatives of piperazine, including this compound, can inhibit specific kinases involved in cancer and other diseases. For instance:

- GSK3 Inhibition : Compounds similar to this compound have demonstrated inhibitory activity against glycogen synthase kinase 3 (GSK3), which plays a crucial role in various signaling pathways related to cell growth and metabolism. The IC50 values for related compounds have been reported in the nanomolar range .

- CDK Inhibition : Cyclin-dependent kinases (CDKs) are another target for piperazine derivatives. Some studies have indicated that modifications on the piperazine ring can enhance selectivity and potency against specific CDKs .

Anticancer Activity

A study evaluating the anticancer properties of N-Boc-piperazine derivatives found that certain modifications led to significant growth inhibition in cancer cell lines. For example, a derivative with an additional aromatic substituent showed an IC50 value of 15 nM against breast cancer cells, indicating high potency .

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of piperazine derivatives. Research has shown that compounds containing the piperazine moiety exhibit varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria. A derivative similar to this compound showed promising results with an inhibition rate of 49.7% against Xanthomonas species .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Compound | Target | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | GSK3 | 15 | Inhibitor |

| Piperazine derivative | CDK9 | 2500 | Inhibitor |

| Piperazine derivative | Antimicrobial | 49.7 | Bacterial Inhibition |

Propriétés

IUPAC Name |

tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXPZXBSDSIRCS-DUSUNJSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126621-86-0 | |

| Record name | tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.